Tert-butyl 2-azidoacetate

説明

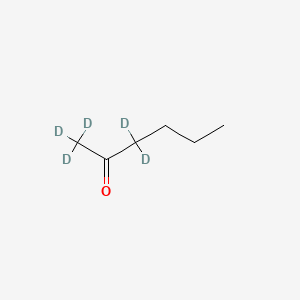

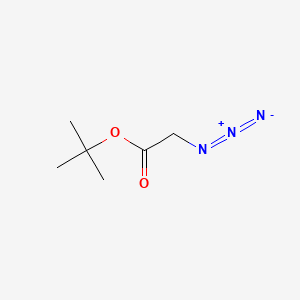

Tert-butyl 2-azidoacetate is a chemical compound with the molecular formula C6H11N3O2 . It is used for research and development purposes .

Synthesis Analysis

Tert-butyl 2-azidoacetate has been used in the Hemetsberger-Knittel reaction, which is a method for the synthesis of ethyl indole-2-carboxylate . The aldol reaction of less reactive aldehydes was greatly improved by using tert-butyl 2-azidoacetate .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-azidoacetate is represented by the formula C6H11N3O2 . Unfortunately, specific details about the molecular structure were not found in the search results.

Chemical Reactions Analysis

Tert-butyl 2-azidoacetate has been used in the Hemetsberger-Knittel reaction . This reaction involves the base-mediated aldol reaction of aryl aldehyde with ethyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .

Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2-azidoacetate are not fully detailed in the search results. The molecular weight is 157.17000 .

科学的研究の応用

Synthesis of Tert-butyl Acetate

Tert-butyl 2-azidoacetate plays a crucial role in the synthesis of tert-butyl acetate via eco-friendly additive reactions over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) is linearly correlated with the ratio of Brönsted and Lewis acid amounts .

Production of Solvents

Tert-butyl acetate (TBAC), synthesized using Tert-butyl 2-azidoacetate, is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . It is a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity .

Synthesis of Ethyl Indole-2-carboxylate

Tert-butyl 2-azidoacetate is used in the first step for the synthesis of ethyl indole-2-carboxylate . The aldol reaction of less reactive aldehydes was greatly improved by using Tert-butyl 2-azidoacetate .

Production of Tert-butyl Indole-2-carboxylate

Tert-butyl indole-2-carboxylate becomes readily available from aldehydes using Tert-butyl 2-azidoacetate . This compound has potential applications in the pharmaceutical industry.

Site-Selective Tert-Butylation of Electron-Rich Arenes

Tert-butyl 2-azidoacetate can be used in dual Brønsted/Lewis acid catalysis involving environmentally benign, readily accessible protic acid and iron . This promotes site-selective tert-butylation of electron-rich arenes using di-tert-butylperoxide .

Environmental Impact

The use of Tert-butyl 2-azidoacetate in the production of TBAC has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada .

将来の方向性

作用機序

Target of Action

Tert-butyl 2-azidoacetate is primarily used in organic synthesis as a reagent for the generation of azide compounds . It interacts with electrophilic alkenes such as enols, enamines, and enaldehydes .

Mode of Action

The compound’s mode of action involves its use in the Hemetsberger–Knittel reaction, a method for the synthesis of ethyl indole-2-carboxylate . In this reaction, the aldol reaction of less reactive aldehydes was greatly improved by using tert-butyl 2-azidoacetate .

Biochemical Pathways

Tert-butyl 2-azidoacetate is involved in the synthesis of functionalized indoles, a large number of biologically active compounds . It participates in the base-mediated aldol reaction of aryl aldehyde with ethyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .

Pharmacokinetics

Its solubility in organic solvents such as ether, dichloromethane, and chloroform, but almost insoluble in water, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of Tert-butyl 2-azidoacetate is the synthesis of various organic compounds. For example, it has been used to improve the synthesis of ethyl indole-2-carboxylate, a compound of interest in indole chemistry .

Action Environment

Tert-butyl 2-azidoacetate is stable at room temperature but may become unstable and produce explosive gases when heated or exposed to light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure .

特性

IUPAC Name |

tert-butyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEOSPDVAWGMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213051 | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-azidoacetate | |

CAS RN |

6367-36-8 | |

| Record name | t-Butyl azidoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。